[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](5-chlorothiophen-2-yl)methanone
Description
This compound, a 4-amino-1,3-thiazole derivative, is a cyclin-dependent kinase (CDK) inhibitor targeting the ATP-binding pocket of CDK2. Its structure features a 5-chlorothiophen-2-yl group at the methanone position and a prop-2-en-1-ylamino (allylamino) substituent at the 2-position of the thiazole ring. Co-crystallized with CDK2 (PDB ID: 3S00), it exhibits inhibitory activity critical for anticancer drug development .
Properties
Molecular Formula |
C11H10ClN3OS2 |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C11H10ClN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) |
InChI Key |
KOFQZAVTXLVRJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy Overview
The synthesis of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step procedures combining heterocyclic ring formation, functional group transformations, and coupling reactions. The key synthetic steps include:
- Construction of the thiazole ring system with appropriate substitution.
- Introduction of the propenylamino group at the 2-position of the thiazole.
- Attachment of the 5-chlorothiophen-2-yl methanone moiety.
- Functional group manipulations such as amine protection/deprotection and nucleophilic substitutions.
Detailed Synthetic Route from Recent Literature
A comprehensive synthetic route was reported in a 2025 study focusing on the design and synthesis of novel 4-amino-thiazole derivatives with herbicidal activity, which shares structural similarities with the target compound. The key steps are summarized below:
Step 1: Amino Group Protection
- The amino group on the thiazole precursor is protected using phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) .
- This yields a phthalimide-protected intermediate (denoted as B ), which stabilizes the amino functionality for subsequent reactions.
Step 2: Fluorination
- The protected intermediate undergoes fluorination using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to form intermediate C .
- This step introduces a fluorine atom that facilitates later nucleophilic aromatic substitution.
Step 3: Deprotection and Nucleophilic Substitution
- Gentle deprotection of the amino group is achieved using concentrated ammonium hydroxide to avoid side reactions, yielding intermediate D .
- Subsequently, nucleophilic substitution of the fluorine atom with hydrazine hydrate produces intermediate E .
Step 4: Knorr Cyclization and Claisen Condensation
- Intermediate E undergoes a Knorr cyclization reaction with compound H , which is prepared via a Claisen condensation of substituted acetophenone (F ) and substituted ethyl formate (G ).
- This cyclization forms a key heterocyclic intermediate I .
Step 5: Hydrolysis to Target Compound
- The cyano group in intermediate I is hydrolyzed under basic conditions (e.g., KOH aqueous solution at 100 °C) to yield the final target compound S (4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone).
- The product is isolated by acidification and filtration, with yields reported between 88–95%.
Reaction Conditions and Yields Summary Table
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amino group protection | Phthaloyl chloride, DMAP, TEA | Intermediate B | Not specified | Protects amino group for further steps |
| 2 | Fluorination | Cesium fluoride (CsF), DMSO | Intermediate C | Not specified | Introduces fluorine for substitution |
| 3 | Deprotection + substitution | Ammonium hydroxide (deprotection), hydrazine hydrate (substitution) | Intermediates D, E | Not specified | Avoids side reactions with gentle reagent |
| 4 | Knorr cyclization | Reaction with compound H (from Claisen condensation) | Intermediate I | 62–91 (for H) | Claisen condensation yields intermediate H with 62–91% yield depending on substituents |
| 5 | Hydrolysis to final product | KOH aqueous (1 M), 100 °C, 2–9 h | Target compound S | 88–95 | High yield, isolation by acidification |
Mechanistic Insights and Optimization Notes
- The use of phthaloyl chloride for amino protection is critical to prevent side reactions during fluorination.
- Fluorination with CsF in DMSO is effective for introducing a leaving group amenable to nucleophilic substitution.
- Ammonium hydroxide is preferred over hydrazine hydrate alone for deprotection to minimize complex side products.
- The Claisen condensation to form intermediate H is sensitive to substituents; methyl groups lead to moderate yields (~62–76%), whereas fluorinated groups increase yields (84–91%).
- Final hydrolysis is optimized by controlling temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and thiazole groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole and thiophene rings allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as enzyme inhibition or receptor activation .
Biological Activity
The compound 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone (CAS Number: 5747-94-4) has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 304.391 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and a chlorothiophen moiety that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃OS |
| Molecular Weight | 304.391 g/mol |
| LogP | 2.958 |
| PSA | 144.500 |
Antiviral Activity
Recent studies have indicated that compounds similar to 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone exhibit significant antiviral properties against human adenovirus (HAdV). For instance, analogues of benzamide derivatives have shown promising results with selectivity indices greater than 100 and low cytotoxicity, suggesting that modifications to the thiazole structure could enhance antiviral efficacy .
Anticancer Properties
The thiazole ring is a common feature in many anticancer agents. Research has demonstrated that compounds containing thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain thiazole derivatives can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates.
Mechanistic Insights
Mechanistic studies suggest that the compound may interfere with specific cellular pathways involved in viral replication and cancer cell survival. For example, molecular docking studies indicate strong binding affinities to targets involved in DNA replication processes, which is critical for both viral and cancer cell proliferation .
Study 1: Antiviral Efficacy Against HAdV
In a study investigating the antiviral efficacy of thiazole derivatives, several compounds demonstrated IC50 values in the low micromolar range against HAdV. Notably, one derivative showed an IC50 value of 0.27 μM with a CC50 value of 156.8 μM, indicating a favorable therapeutic index .
Study 2: Anticancer Activity in Cell Lines
Another study evaluated the anticancer effects of a related thiazole compound on various cancer cell lines. The results indicated that treatment led to significant reductions in cell viability, with IC50 values ranging from 10 to 30 μM across different cell types. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Methanone Derivatives
{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-thiazol-5-yl}(3-Nitrophenyl)methanone
- Structural Difference: Replaces the allylamino group with a 4-chlorophenylamino substituent and the 5-chlorothiophene with a 3-nitrophenyl group.
- Activity : Binds to CDK5 with an affinity of -7.3 kcal/mol, comparable to the target compound’s CDK2 inhibition. Molecular docking shows overlapping binding residues (e.g., hinge region interactions), but selectivity differs due to the nitro group’s electron-withdrawing effects .
- Application : Validated in docking studies as a CDK5 inhibitor .
b. 4-Amino-2-(3-Fluoroanilino)-1,3-thiazol-5-ylmethanone
- Structural Difference: Features a 3-fluorophenylamino group and phenyl methanone.
- Properties : Molecular weight 313.35; ChemSpider ID 1238583. The fluorine atom enhances metabolic stability but reduces CDK affinity compared to chlorothiophene derivatives .
c. 4-Amino-2-(Allylamino)-1,3-thiazol-5-ylmethanone (CAS 339019-99-7)
- Structural Difference: Retains the allylamino group but substitutes 5-chlorothiophene with 4-fluorophenyl.
- Synthesis : Prepared via similar routes but with lower reported yields (e.g., 12–26% in ). The fluorophenyl group may reduce steric hindrance, improving solubility but weakening target engagement .
Hindered Phenolic and Heterocyclic Derivatives
a. 4-Amino-2-(Phenylamino)-5-thiazolylmethanone
- Structural Difference : Bulky 3,5-di-t-butyl-4-hydroxyphenyl group replaces chlorothiophene.
- Activity: Inhibits α-glucosidase (IC50 117 µM vs. acarbose 48.3 µM) and shows antioxidant properties. The phenolic group enhances radical scavenging but reduces kinase selectivity .
(4-Amino-2-(Benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8d)
Selectivity and Binding Affinity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
